molecular formula C25H23N3O3 B2612421 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol CAS No. 877792-66-0

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

Cat. No. B2612421
CAS RN: 877792-66-0
M. Wt: 413.477
InChI Key: MSFGCPHGDLBNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol, also known as AMBMP, is a synthetic compound used in scientific research. It is a selective inhibitor of the protein kinase, B-Raf, which is involved in the regulation of cell growth and proliferation. In recent years, AMBMP has gained attention as a potential therapeutic agent for the treatment of various types of cancer.

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Compounds similar to 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol, such as pyrido[1,2-a]pyrimidin-4-one derivatives, have been identified as selective aldose reductase inhibitors with micromolar/submicromolar activity levels. These compounds also exhibit significant antioxidant properties, particularly the catechol derivatives, making them potentially valuable in therapeutic applications related to oxidative stress and related diseases (La Motta et al., 2007).

Spin Interaction and Coordination Chemistry

Research on spin interaction in zinc complexes of Schiff and Mannich bases, which include compounds structurally similar to the one , has provided insights into the molecular basis of magnetic coupling and zero-field splitting parameters in these compounds. Such studies contribute to the understanding of the electronic properties of metal-ligand complexes (Orio et al., 2010).

Catecholase and DNase Activities

Copper(II) complexes containing phenolate-type ligands based on the N5O2 donor, which share structural similarities with the chemical , have been synthesized and characterized for their catecholase and DNase activities. These complexes show promise in the field of bioinorganic chemistry, particularly in the study of enzyme mimics and DNA interactions (Peralta et al., 2010).

Antifungal Effects

Derivatives of pyrimidin-2-amine, which are structurally related to the chemical of interest, have been investigated for their antifungal properties. These studies contribute to the development of new antifungal agents, particularly in addressing the challenges posed by fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Models for Purple Acid Phosphatases

Research on asymmetric mono- and dinuclear GaIII and ZnII complexes as models for purple acid phosphatases demonstrates the application of such compounds in understanding the structural and functional aspects of metalloenzymes. These studies are crucial for unraveling the mechanisms of enzymes involved in phosphate metabolism (Bosch et al., 2016).

Antibacterial Agents

Compounds like 2,4-diamino-5-benzylpyrimidines, which are related to the compound , have shown high in vitro activity against anaerobic organisms, contributing to the development of new antibacterial agents. This research is vital in the ongoing battle against antibiotic-resistant bacteria (Roth et al., 1989).

properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-5-3-4-6-18(16)15-31-20-11-12-21(23(29)13-20)24-22(14-27-25(26)28-24)17-7-9-19(30-2)10-8-17/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFGCPHGDLBNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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